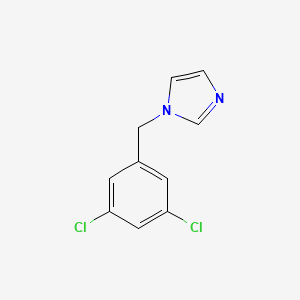

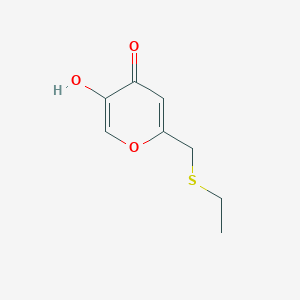

![molecular formula C17H31N3O5 B10837643 (2R,3S)-N-[(2S)-3-cyclohexyl-1-(methylamino)-1-oxopropan-2-yl]-N',3-dihydroxy-2-propan-2-ylbutanediamide](/img/structure/B10837643.png)

(2R,3S)-N-[(2S)-3-cyclohexyl-1-(methylamino)-1-oxopropan-2-yl]-N',3-dihydroxy-2-propan-2-ylbutanediamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

BB-1433, également connu sous le nom de 4-[(prop-2-yn-1-yl)oxy]benzaldéhyde, est un composé organique de formule moléculaire C10H8O2. Il s'agit d'un dérivé du benzaldéhyde avec un groupe propynyle attaché à l'atome d'oxygène du cycle benzénique. Ce composé est principalement utilisé comme élément de base dans la synthèse organique et trouve des applications dans divers domaines de la chimie et de l'industrie .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : BB-1433 peut être synthétisé par réaction du 4-hydroxybenzaldéhyde avec le bromure de propargyle en présence d'une base telle que le carbonate de potassium. La réaction se déroule généralement dans un solvant organique tel que le diméthylformamide (DMF) sous reflux. Le produit est ensuite purifié par recristallisation ou chromatographie sur colonne .

Méthodes de production industrielle : En milieu industriel, la synthèse du BB-1433 suit une voie similaire, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et l'évolutivité du processus de production.

Analyse Des Réactions Chimiques

Types de réactions : BB-1433 subit divers types de réactions chimiques, notamment :

Oxydation : Le groupe aldéhyde peut être oxydé en acide carboxylique à l'aide d'agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Le groupe aldéhyde peut être réduit en alcool primaire à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Le groupe propynyle peut participer à des réactions de substitution nucléophile, où la triple liaison peut être ciblée par les nucléophiles.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium en milieu aqueux.

Réduction : Borohydrure de sodium dans le méthanol.

Substitution : Nucléophiles comme les amines ou les thiols en présence d'une base.

Principaux produits formés :

Oxydation : Acide 4-[(prop-2-yn-1-yl)oxy]benzoïque.

Réduction : Alcool 4-[(prop-2-yn-1-yl)oxy]benzylique.

Substitution : Divers dérivés substitués selon le nucléophile utilisé.

4. Applications de la recherche scientifique

BB-1433 présente un large éventail d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme élément de base pour la synthèse de molécules organiques plus complexes. Il est particulièrement utile dans la synthèse de composés hétérocycliques et de polymères.

Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de nouveaux agents thérapeutiques.

Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité, y compris des revêtements, des adhésifs et des résines.

5. Mécanisme d'action

Le mécanisme d'action du BB-1433 implique son interaction avec diverses cibles moléculaires. Le groupe aldéhyde peut former des liaisons covalentes avec des sites nucléophiles sur les protéines et les enzymes, modifiant potentiellement leur fonction. Le groupe propynyle peut participer à des réactions de chimie clic, facilitant la formation d'architectures moléculaires complexes. Ces interactions peuvent moduler les voies biologiques et conduire à divers effets pharmacologiques .

Composés similaires :

4-Hydroxybenzaldéhyde : Manque le groupe propynyle, ce qui le rend moins polyvalent dans les applications de synthèse.

Acide 4-[(prop-2-yn-1-yl)oxy]benzoïque : Une forme oxydée du BB-1433 avec des propriétés chimiques différentes.

Alcool 4-[(prop-2-yn-1-yl)oxy]benzylique : Une forme réduite du BB-1433 avec une réactivité distincte.

Unicité : BB-1433 est unique en raison de la présence à la fois d'un groupe aldéhyde et d'un groupe propynyle, ce qui lui permet de participer à un large éventail de réactions chimiques. Cette double fonctionnalité en fait un intermédiaire précieux dans la synthèse organique et un outil polyvalent dans la recherche scientifique .

Applications De Recherche Scientifique

BB-1433 has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is particularly useful in the synthesis of heterocyclic compounds and polymers.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including coatings, adhesives, and resins.

Mécanisme D'action

The mechanism of action of BB-1433 involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The propynyl group can participate in click chemistry reactions, facilitating the formation of complex molecular architectures. These interactions can modulate biological pathways and lead to various pharmacological effects .

Comparaison Avec Des Composés Similaires

4-Hydroxybenzaldehyde: Lacks the propynyl group, making it less versatile in synthetic applications.

4-[(prop-2-yn-1-yl)oxy]benzoic acid: An oxidized form of BB-1433 with different chemical properties.

4-[(prop-2-yn-1-yl)oxy]benzyl alcohol: A reduced form of BB-1433 with distinct reactivity.

Uniqueness: BB-1433 is unique due to the presence of both an aldehyde group and a propynyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research .

Propriétés

Formule moléculaire |

C17H31N3O5 |

|---|---|

Poids moléculaire |

357.4 g/mol |

Nom IUPAC |

(2R,3S)-N-[(2S)-3-cyclohexyl-1-(methylamino)-1-oxopropan-2-yl]-N',3-dihydroxy-2-propan-2-ylbutanediamide |

InChI |

InChI=1S/C17H31N3O5/c1-10(2)13(14(21)17(24)20-25)16(23)19-12(15(22)18-3)9-11-7-5-4-6-8-11/h10-14,21,25H,4-9H2,1-3H3,(H,18,22)(H,19,23)(H,20,24)/t12-,13+,14-/m0/s1 |

Clé InChI |

OOYLWSYMDSXZMO-MJBXVCDLSA-N |

SMILES isomérique |

CC(C)[C@H]([C@@H](C(=O)NO)O)C(=O)N[C@@H](CC1CCCCC1)C(=O)NC |

SMILES canonique |

CC(C)C(C(C(=O)NO)O)C(=O)NC(CC1CCCCC1)C(=O)NC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium (3R,5R)-7-[1-(4-fluorophenyl)-3-{[(4-methylphenyl)methyl]carbamoyl}-4-(propan-2-yl)-1H-pyrazol-5-yl]-3,5-dihydroxyheptanoate](/img/structure/B10837570.png)

![5-[[Methyl(2-phenylethyl)amino]methyl]-5,6,7,8-tetrahydronaphthalen-2-ol;hydrochloride](/img/structure/B10837600.png)

![(1R,7S)-4-[4-[(3aS,9bR)-9-methoxy-1,3,3a,4,5,9b-hexahydrobenzo[e]isoindol-2-yl]butyl]-4-azatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione](/img/structure/B10837611.png)

![N-[1-[(2-amino-2-oxoethyl)-methylamino]-3-(2H-indol-3-yl)-1-oxopropan-2-yl]-2-[[2-[[2-(butanoylamino)-3-cyclopenta-1,3-dien-1-ylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanamide](/img/structure/B10837614.png)

![(1S,2R,7R,8R,10R,11R)-8-hydroxy-11-methyl-5-methylidene-13-oxapentacyclo[9.3.3.24,7.01,10.02,7]nonadecane-6,14-dione](/img/structure/B10837626.png)

![5-amino-N,5-dimethyl-N-[1-[methyl-[2-(methylamino)-2-oxo-1-phenylethyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]hex-2-enamide](/img/structure/B10837636.png)

![6-fluoro-8-(4-methylpiperazin-1-yl)-4-oxo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]chromene-2-carboxamide](/img/structure/B10837641.png)

![7-[3-[[(2S)-2-[[(2S)-2-aminopentanoyl]amino]pentanoyl]amino]pyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride](/img/structure/B10837650.png)

![(2S)-2-[(2-amino-1,3-thiazol-4-yl)methyl]-N-[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]-N'-(cyclohexylmethyl)-N'-[2-[methyl(2-pyridin-2-ylethyl)amino]-2-oxoethyl]butanediamide](/img/structure/B10837660.png)